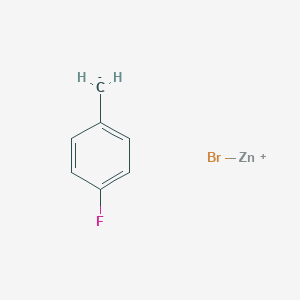

Bromozinc(1+) (4-fluorophenyl)methanide

Description

Bromozinc(1+) (4-fluorophenyl)methanide is an organozinc compound characterized by a zinc atom coordinated to a bromine ion and a 4-fluorophenylmethanide ligand. This compound belongs to the class of benzylzinc halides, which are pivotal in cross-coupling reactions, particularly in Negishi couplings, due to their nucleophilic reactivity. The 4-fluorophenyl substituent introduces steric and electronic effects, influencing both the compound’s geometry and reactivity.

Properties

CAS No. |

223761-28-2 |

|---|---|

Molecular Formula |

C7H6BrFZn |

Molecular Weight |

254.4 g/mol |

InChI |

InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

ITHMAZGQCBSQFB-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+) (4-fluorophenyl)methanide can be synthesized through the reaction of 4-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

Preparation of 4-fluorobenzyl bromide: This can be achieved by brominating 4-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide.

Formation of this compound: The 4-fluorobenzyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+) (4-fluorophenyl)methanide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide in a solvent like THF or toluene.

Major Products

Substitution Reactions: The major products are typically substituted benzyl derivatives.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Bromozinc(1+) (4-fluorophenyl)methanide has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Materials Science: It is used in the preparation of functional materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Bromozinc(1+) (4-fluorophenyl)methanide in chemical reactions involves the nucleophilic attack of the 4-fluorophenylmethanide anion on electrophilic centers. The zinc cation stabilizes the anionic intermediate, facilitating the reaction. In cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the 4-fluorophenyl group to the electrophilic aryl halide.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substitution pattern on the phenyl ring significantly alters molecular geometry and reactivity. Key comparisons include:

- Steric Effects: The 4-fluorophenyl group in this compound induces nonplanarity, as observed in metalloporphyrins with meso-fluorophenyl substituents. This contrasts with naphtho-annulated porphyrins lacking fluorophenyl groups, which adopt flat geometries .

Physical Properties and Stability

- Thermal Stability: While data for this compound is scarce, 4-cyanobenzylzinc bromide has a melting point of 218.4°C, indicative of strong intermolecular interactions facilitated by the polar -CN group. The -F substituent likely reduces melting points due to weaker dipole interactions .

- Solubility : Fluorophenyl derivatives generally exhibit improved solubility in polar aprotic solvents (e.g., THF) compared to chlorinated analogs, enhancing their utility in solution-phase syntheses .

Key Research Findings

- Structural Nonplanarity: Fluorophenyl groups induce significant distortion in metalloorganic frameworks, as demonstrated by single-crystal diffraction studies of isostructural thiazole derivatives (compounds 4 and 5). One fluorophenyl group in these compounds adopts a perpendicular orientation relative to the molecular plane, a feature likely shared by this compound .

- Synthetic Versatility : Despite steric challenges, fluorophenyl-zinc compounds are valuable in synthesizing fluorinated aromatics, which are increasingly relevant in pharmaceuticals and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.